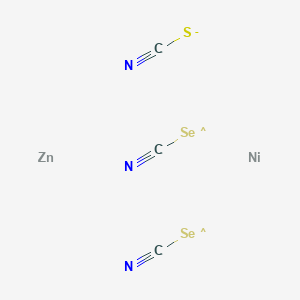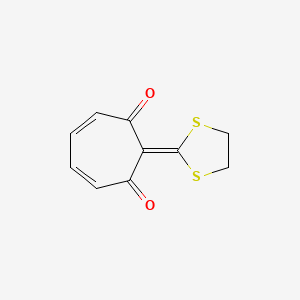
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is an organic compound characterized by the presence of a dithiolane ring fused to a cycloheptadiene-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione typically involves the reaction of sodium 1,1-dithiolates with polychloroalkanes in the presence of a solvent such as dimethylformamide (DMF) . The reaction conditions often require the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .
Aplicaciones Científicas De Investigación
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione exerts its effects involves the interaction of its dithiolane ring with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions or act as catalysts in organic synthesis . The pathways involved often include electron transfer processes facilitated by the compound’s unique electronic structure .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP)
- 2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP)
- 2-(1,3-Dithiolan-2-ylidene)-5-(1,3-oxathiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (DHOT-TTP)
Uniqueness
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is unique due to its specific combination of a dithiolane ring and a cycloheptadiene-dione structure. This combination imparts distinct electronic properties that make it particularly useful in the development of organic conductors and superconductors .
Propiedades
Número CAS |
62898-97-9 |
|---|---|
Fórmula molecular |
C10H8O2S2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione |
InChI |
InChI=1S/C10H8O2S2/c11-7-3-1-2-4-8(12)9(7)10-13-5-6-14-10/h1-4H,5-6H2 |
Clave InChI |
RVQQWBVMCMLNRT-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C2C(=O)C=CC=CC2=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
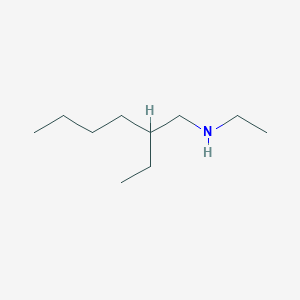
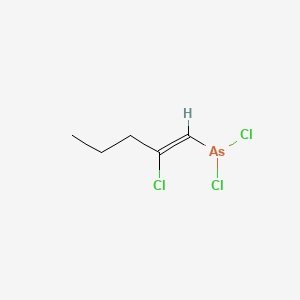
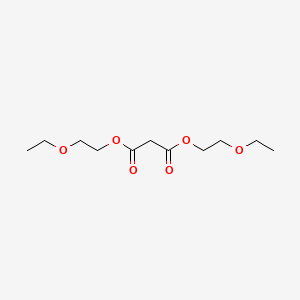

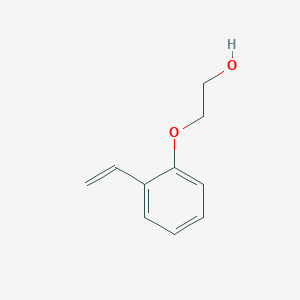
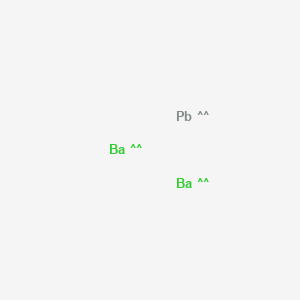
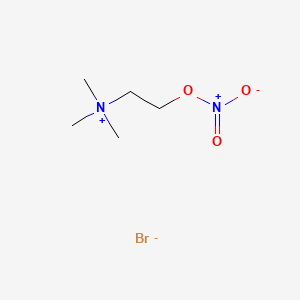
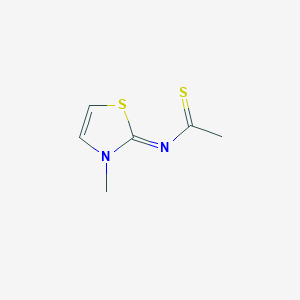
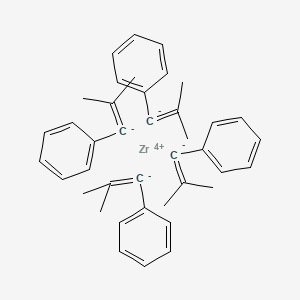
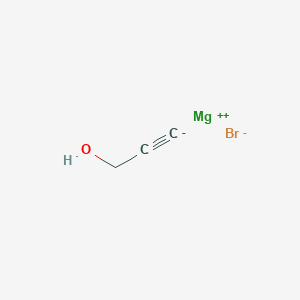
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)

